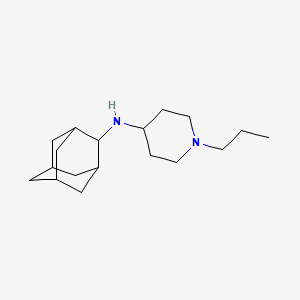

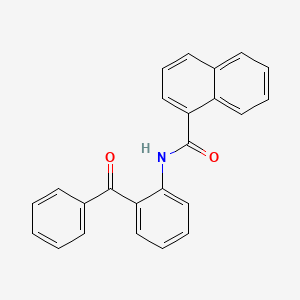

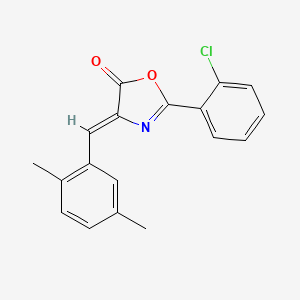

![molecular formula C17H16F3NO B5773291 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)

4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and drug development. TFB is a selective antagonist of the transient receptor potential (TRP) melastatin 8 (TRPM8) ion channel, which is involved in various physiological processes, including thermoregulation, pain sensation, and cancer progression.

Mécanisme D'action

4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's mechanism of action involves its selective binding to the TRPM8 ion channel's extracellular domain, which prevents the influx of calcium ions into the cell, leading to the inhibition of downstream signaling pathways. TRPM8 is activated by cold temperatures and menthol, and its overexpression has been linked to various pathological conditions, such as chronic pain and cancer. 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's selective inhibition of TRPM8 activity makes it a potential therapeutic target for these diseases.

Biochemical and Physiological Effects

4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's biochemical and physiological effects depend on the tissue and cell type being studied. In prostate cancer cells, 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit TRPM8-mediated cell proliferation, migration, and invasion, leading to the suppression of tumor growth and metastasis. In bladder smooth muscle cells, 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to relax the muscle tone, leading to the alleviation of bladder overactivity symptoms. In sensory neurons, 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit cold-induced pain sensation, leading to the potential development of new analgesic drugs.

Avantages Et Limitations Des Expériences En Laboratoire

4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's advantages for lab experiments include its selective inhibition of TRPM8 activity, which allows for the study of TRPM8's physiological and pathological roles. 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's relatively low toxicity and stability in organic solvents make it a suitable research tool for various cell and tissue cultures. However, 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's selectivity for TRPM8 may limit its applicability in studying other ion channels and signaling pathways.

Orientations Futures

For 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide research include:

1. Developing new analogs of 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide with improved solubility and efficacy.

2. Studying 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's effect on other TRP ion channels and signaling pathways.

3. Investigating 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's potential as a therapeutic target for other diseases, such as diabetes and cardiovascular diseases.

4. Developing new drug delivery systems for 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide to improve its bioavailability and efficacy.

5. Conducting clinical trials to evaluate 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's safety and efficacy in treating pain and cancer.

In conclusion, 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide is a promising research tool and drug candidate that has shown potential applications in various fields of research. 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's selective inhibition of TRPM8 activity makes it a potential therapeutic target for pain and cancer, and its use as a research tool can help elucidate TRPM8's physiological and pathological roles. Further research is needed to optimize 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's efficacy and selectivity and evaluate its safety and efficacy in clinical trials.

Méthodes De Synthèse

4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized using various methods, including the reaction of 4-isopropylaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature or under reflux conditions. The crude product is then purified using column chromatography or recrystallization to obtain pure 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide.

Applications De Recherche Scientifique

4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of research, including pain management, cancer therapy, and neurobiology. 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide's selective inhibition of TRPM8 ion channel activity makes it a promising candidate for developing new analgesic drugs that can target cold-induced pain, such as neuropathic pain, migraine, and arthritis. 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide has also shown anti-cancer properties by inhibiting TRPM8-mediated cell proliferation, migration, and invasion in various cancer cell lines, including prostate, breast, and lung cancer. Additionally, 4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide has been used as a research tool to study the physiological and pathological roles of TRPM8 in various tissues and organs, such as the prostate, bladder, and brain.

Propriétés

IUPAC Name |

4-propan-2-yl-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO/c1-11(2)12-6-8-13(9-7-12)16(22)21-15-5-3-4-14(10-15)17(18,19)20/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPDKAMWIAYNDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

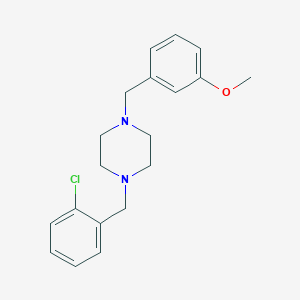

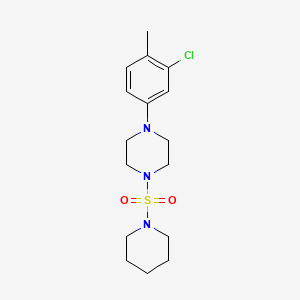

![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)

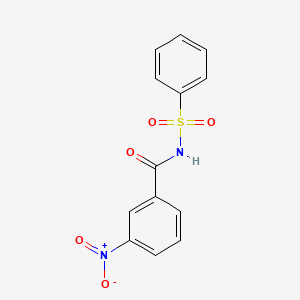

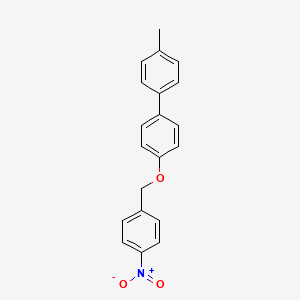

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)

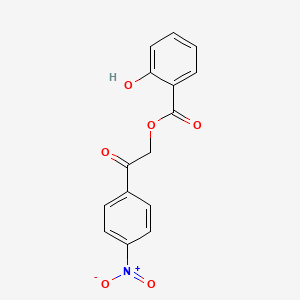

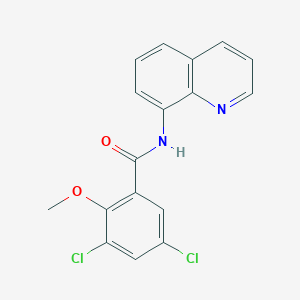

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)

![3-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5773263.png)

![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)